molecular formula C41H30O27 B1212293 Chebulagic acid

Chebulagic acid

Cat. No. B1212293
M. Wt: 954.7 g/mol
InChI Key: HGJXAVROWQLCTP-YABCKIEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chebulagic acid is a tannin.

Scientific Research Applications

Neuroprotective Effects

  • Chebulagic acid has been shown to enhance autophagy in human neuroblastoma SH-SY5Y cell lines, suggesting potential benefits for neurodegenerative disorders like Parkinson’s disease (Kim et al., 2014).
  • It has also been identified for its potential in the management of Alzheimer's disease due to its antioxidant and anti-inflammatory effects (Afshari et al., 2016).

Antidiabetic Properties

  • Chebulagic acid has been reported as a potent α-glucosidase inhibitor, indicating a potential use in managing type-2 diabetes (Gao et al., 2008).

Anti-inflammatory and Anti-cancer Activities

  • It exhibits COX-LOX dual inhibition, which is significant in inflammation and carcinogenesis, and has shown anti-proliferative activity against various cancer cell lines (Reddy et al., 2009).
  • Chebulagic acid also demonstrated effectiveness in suppressing the onset and progression of collagen-induced arthritis in mice, indicating potential therapeutic applications in rheumatoid arthritis and other inflammatory diseases (Lee et al., 2005).

Antiviral Properties

Immunomodulatory Effects

  • Studies have indicated that chebulagic acid has immunomodulatory effects, which could be beneficial for treating immune-related disorders (Jantan et al., 2019).

Antioxidant Properties

  • Chebulagic acid has been identified as a natural antioxidant with potential anti-inflammatory effects, particularly in LPS-stimulated macrophages (Reddy & Reddanna, 2009).

properties

Product Name

Chebulagic acid

Molecular Formula

C41H30O27

Molecular Weight

954.7 g/mol

IUPAC Name

2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

InChI

InChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33-,34+,41-/m0/s1

InChI Key

HGJXAVROWQLCTP-YABCKIEDSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

synonyms

chebulagic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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